Tris(dimethylamino)silylamine
Description
Significance of Aminosilanes and Silylamines in Modern Chemistry
Aminosilanes and silylamines are classes of organosilicon compounds that have become indispensable in modern chemistry. Their bifunctional nature, possessing both reactive amino groups and silicon-containing moieties, allows them to act as effective bridges between organic and inorganic materials. This unique characteristic is fundamental to their application as coupling agents, enhancing the adhesion and durability of composite materials.
In synthetic chemistry, silylamines serve as versatile silylating agents and protecting groups. researchgate.net The formation of silicon-nitrogen bonds is a key area of research, with advancements in catalysis leading to more efficient and environmentally friendly synthesis methods. researchgate.net These compounds are also crucial as precursors for the synthesis of advanced materials, including ceramics and polymers with tailored properties. researchgate.netresearchgate.net
Overview of Tris(dimethylamino)silylamine as a Key Organosilicon Precursor
This compound, also known as TDMAS, stands out as a critical organosilicon precursor, primarily due to its utility in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. nih.gov These techniques are foundational in the fabrication of microelectronic devices, where the precise deposition of thin films is paramount. The high volatility and thermal stability of TDMAS allow for the formation of high-quality silicon-containing films, such as silicon dioxide (SiO₂), silicon nitride (Si₃N₄), and silicon carbonitride (SiCN), at relatively low temperatures. evitachem.comgelest.com
The use of TDMAS in ALD, a technique known for its atomic-level control over film thickness and conformality, is particularly noteworthy. nih.govresearchgate.net The self-limiting nature of the surface reactions involving TDMAS enables the growth of uniform and high-purity films, which is essential for the ever-shrinking dimensions of modern electronic components. evitachem.com Research has demonstrated its effectiveness in producing high-quality gate insulators for transistors and insulating layers for various nanostructures. epa.gov
Evolution of Research Trajectories for Silylamine Compounds
The research landscape for silylamine compounds has evolved significantly over the years. Early research focused on the fundamental synthesis and reactivity of these compounds, establishing their roles as silylating agents and in polymer chemistry. researchgate.netacs.org The development of new catalytic systems, such as those based on manganese and cobalt, has enabled more efficient and selective synthesis of aminosilanes through Si-N dehydrocoupling reactions. researchgate.netresearchgate.net
More recently, the focus has shifted towards the application of silylamines as advanced precursors for materials synthesis. The demand for high-performance materials in electronics, aerospace, and other high-tech industries has driven research into the design of novel silylamine precursors with tailored properties. For instance, research into sterically hindered silylamines has explored how molecular structure affects reactivity and stability. tandfonline.com Furthermore, the exploration of silylamines in plasma-enhanced ALD (PEALD) processes is an active area of investigation, aiming to deposit high-quality films at even lower temperatures for sensitive substrates. mdpi.comacs.org The ongoing development of new silylamine precursors and deposition techniques continues to expand the potential applications of these versatile compounds. evitachem.com
Structure
3D Structure
Properties
CAS No. |
243463-80-1 |
|---|---|
Molecular Formula |
C6H20N4Si |
Molecular Weight |
176.34 g/mol |
IUPAC Name |
N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H20N4Si/c1-8(2)11(7,9(3)4)10(5)6/h7H2,1-6H3 |
InChI Key |
GRTVRUDGKHGEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N)(N(C)C)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tris Dimethylamino Silylamine
Established Synthetic Routes for Tris(dimethylamino)silylamine
The synthesis of this compound can be achieved through several established methods, primarily involving halosilane precursors or lithium-mediated pathways.
Synthesis via Halosilane Precursors (e.g., from SiCl₄)
A prevalent method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl₄) with dimethylamine (B145610). This reaction proceeds in a stepwise manner, where the chlorine atoms on the silicon are substituted by dimethylamino groups. While the direct reaction can be employed, the process often generates significant amounts of dimethylamine hydrochloride as a byproduct, increasing raw material consumption and complicating purification. google.com
The reaction of SiCl₄ with lithium dialkylamides is a more controlled approach. For instance, reacting SiCl₄ with four equivalents of a lithium amide, such as LiNHR, can produce tetraaminosilanes. researchgate.net However, when sterically demanding amines are used, substitution may be incomplete. researchgate.net For example, the reaction with lithium adamantylamide (LiHNAd) results in only disubstitution, yielding Cl₂Si(NHAd)₂. researchgate.net
The dehydrogenative coupling of silanes and amines presents an alternative, halogen-free route to Si-N bond formation. nsf.gov This method avoids the use of halosilanes, which can be advantageous in producing high-purity materials for applications like chemical vapor deposition (CVD). nsf.govgoogleapis.com
Lithium-Mediated Synthetic Pathways
Lithium-mediated syntheses offer a versatile and efficient route to this compound and its derivatives. A common approach involves the reaction of an organolithium compound, such as n-butyllithium, with dimethylamine to form lithium dimethylamide (LiN(CH₃)₂). google.com This lithium salt is then reacted with a suitable silicon precursor, like trichlorosilane (B8805176) (HSiCl₃), to yield the desired product. google.com This method is often carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. google.com
A specific patented method describes adding dimethylamine and a hydrocarbon solvent (like varsol or normal heptane) to a reactor under an inert atmosphere, followed by the addition of an organolithium compound to generate the lithium salt of dimethylamine. google.com Trichlorosilane is then introduced to the system, and after the reaction is complete, the product is isolated by distillation. google.com This process is noted for its simplicity, reduced cost, and lower toxicity compared to other methods. google.com
| Reactant 1 | Reactant 2 | Organolithium Compound | Solvent | Key Conditions | Product | Reference |
| Dimethylamine | Trichlorosilane | n-Butyllithium | Varsol/Normal Heptane | Inert atmosphere, controlled temperature | Tris(dimethylamino)silane | google.com |
| Dimethylamine | Trichlorosilane | Organic lithium compound | Hydrocarbon | Inert atmosphere, distillation | Tris(dimethylamino)silane |
Derivatization and Formation of Related Silylamine Compounds
This compound serves as a valuable precursor for the synthesis of various other silylamine compounds through reactions with organometallic reagents and the formation of its lithium salt.
Reactions of this compound with Organometallic Reagents (e.g., aluminum triethyl)
This compound can react with organometallic reagents to form more complex structures. A notable example is its reaction with aluminum triethyl, which yields tris(dimethylamino)alane, ((Me₂N)₃SiNH)₃Al. mpg.dekcl.ac.uk This reaction demonstrates the ability of the silylamine to act as a ligand, coordinating to a metal center.
Furthermore, the aminolysis of this compound with formamide (B127407) leads to the formation of a microporous silicon oximide gel. rsc.org This gel can be pyrolyzed to produce a silicon oxynitride-based glass, highlighting the utility of this compound in materials synthesis. rsc.org
Preparation of Tris(dimethylamino)silylamidolithium
The lithium salt of this compound, known as lithium tris(dimethylamino)silylamide, [(Me₂N)₃SiNHLi]₄, is a key intermediate in the synthesis of other derivatives. mpg.dekcl.ac.uk It is prepared by reacting this compound with a suitable lithium source. This lithium amide can then be used in further reactions, for instance, with aluminum trichloride. mpg.dekcl.ac.uk This reaction can yield different products depending on the stoichiometry and reaction conditions, including tris(dimethylamino)silylamino)(tetrahydrofuran)alane and bis(tetrahydrofuran)lithium tetrakis(tris(dimethylamino)silylamino)alanate. mpg.dekcl.ac.uk
| Precursor | Reagent | Product | Reference |
| This compound | Aluminum triethyl | Tris(dimethylamino)alane | mpg.dekcl.ac.uk |
| This compound | Formamide | Microporous silicon oximide gel | rsc.org |
| This compound | Lithium source | Lithium tris(dimethylamino)silylamide | mpg.dekcl.ac.uk |
| Lithium tris(dimethylamino)silylamide | Aluminum trichloride | Tris(dimethylamino)silylamino)(tetrahydrofuran)alane | mpg.dekcl.ac.uk |
| Lithium tris(dimethylamino)silylamide | Aluminum trichloride | Bis(tetrahydrofuran)lithium tetrakis(tris(dimethylamino)silylamino)alanate | mpg.dekcl.ac.uk |
Reactivity and Reaction Mechanism Investigations of Tris Dimethylamino Silylamine
Acid-Catalyzed Reactions
Tris(dimethylamino)silylamine ((Me₂N)₃SiNH₂) serves as a versatile precursor in non-aqueous sol-gel chemistry, undergoing various acid-catalyzed reactions to form inorganic networks. These reactions are analogous to the hydrolysis and condensation of tetraalkoxysilanes in traditional sol-gel processes.
Ammonolysis Leading to Silicon Diimide Gels
The acid-catalyzed ammonolysis of this compound in a non-aqueous solvent provides a direct route to the formation of silicon diimide (Si(NH)₂) gels. This process represents a significant advancement in the synthesis of carbon-free, porous non-oxide materials.
The reaction is typically carried out in an ammonia-saturated organic solvent, such as tetrahydrofuran, with an acid catalyst. The proposed first step in the reaction mechanism involves the protonation of a dimethylamino group, facilitating its departure as dimethylamine (B145610). This is followed by a self-condensation reaction where the amino group of one molecule attacks the silicon center of another, eliminating a molecule of dimethylamine. This process continues, leading to the formation of a cross-linked, three-dimensional gel network. The resulting semirigid, translucent gel, upon drying in an ammonia (B1221849) atmosphere, yields a high-surface-area silicon diimide xerogel. This material is a precursor for the production of high-purity silicon nitride ceramics.
Table 1: Research Findings on Ammonolysis of this compound
| Product | Reaction Type | Key Features | Potential Application |
| Silicon Diimide Gel | Acid-Catalyzed Ammonolysis | Forms a porous, high-surface-area, carbon-free non-oxide gel. | Precursor for silicon nitride ceramics. |
Aminolysis with Formamide (B127407) for Silicon Oximide Gel Formation
In a related acid-catalyzed process, this compound undergoes aminolysis with formamide (HCONH₂) to produce a silicon oximide gel. This reaction, conducted in N,N-dimethylformamide (DMF) at elevated temperatures, yields a high-surface-area, microporous material.
The reaction mechanism is thought to involve the tautomeric imidic acid form of formamide, HC(OH)=NH. The hydroxyl group of the imidic acid can react with the Si-NMe₂ bonds of this compound, while the amino group can react with other silylamine molecules. This dual reactivity leads to the formation of a complex gel structure containing oximino-silicon networks, specifically [SiOC(H)=NSi]ₓ units. Infrared and solid-state NMR spectroscopy have been instrumental in elucidating the structure of the resulting gel. Pyrolysis of this silicon oximide gel under an inert atmosphere produces an amorphous silicon oxycarbonitride glass. researchgate.net
Table 2: Research Findings on Aminolysis of this compound with Formamide
| Reactant | Product | Reaction Conditions | Key Structural Unit | Resulting Material Properties |
| Formamide | Silicon Oximide Gel | 1:2 molar ratio with TDSA in N,N-dimethylformamide at 50°C. researchgate.net | Oximino silicon networks [SiOC(H)=NSi]x. researchgate.net | Microporous structure with a high surface area. researchgate.net |
Reactions with Borazine Derivatives
This compound can be chemically tethered to borazine rings to create single-source precursors for advanced ceramic materials. These precursors can then be transformed into silicon boron imide gels through controlled ammonolysis.
Synthesis of Silicon Boron Imide Gels
The catalyzed ammonolysis of borazine derivatives functionalized with tris(dimethylamino)silylamino groups leads to the formation of mesoporous silicon boron imide gels. organic-chemistry.org For instance, precursors such as 2-(dimethylamino)-4,6-di[tris(dimethylamino)silylamino]borazine and 2,4,6-tris[tris(dimethylamino)silylamino]borazine undergo ammonolysis to yield translucent gels. organic-chemistry.org These gels possess remarkably high surface areas and exhibit mesoporous structures. organic-chemistry.org The pyrolytic treatment of these gels at high temperatures results in the formation of silicon boron nitride ceramics, which retain the mesoporous architecture of the parent gel. organic-chemistry.org
Table 3: Precursors for Silicon Boron Imide Gels
| Precursor Compound | Resulting Gel | Surface Area of Gel |
| 2-(dimethylamino)-4,6-di[tris(dimethylamino)silylamino]borazine | Si₂B₃(NH)ₓ(NH₂)ᵧ(NMe₂)z | 915 m²/g organic-chemistry.org |
| 2,4,6-tris[tris(dimethylamino)silylamino]borazine | SiB(NH)ₓ(NH₂)ᵧ(NMe₂)z | 692 m²/g organic-chemistry.org |
Formation of Borazine-Functionalized Silylamine Compounds
The synthesis of the aforementioned precursors involves the reaction of this compound with a suitable borazine derivative. A key example is the preparation of 2-(dimethylamino)-4,6-di[tris(dimethylamino)silylamino]borazine. organic-chemistry.org The structural characterization of these novel compounds is crucial for understanding their subsequent reactivity and the properties of the resulting ceramic materials. These borazine-functionalized silylamines act as single-source precursors, containing all the necessary elements (Si, B, N, and C from the dimethylamino groups) for the formation of silicon boron carbonitride ceramics.
Electrophilic Silylation and Related Transformations
While direct electrophilic attack on the nitrogen atoms of this compound is not a primary mode of reactivity due to the electron-donating nature of the silyl (B83357) group, the compound and its derivatives can participate in reactions that involve electrophilic silylation.
Aminosilanes, in general, can be utilized for the direct silylation of terminal alkynes in the presence of zinc halide catalysts. This transformation is believed to proceed through an electrophilic pathway. Although this specific reaction has not been detailed for tris(dimethylamino)slylamine itself, the principles suggest its potential utility in similar transformations.
Furthermore, the chemistry of tertiary amines provides a parallel for potential transformations of this compound. Tertiary amines can undergo a formal activation of the β-C(sp³)–H bond, catalyzed by a strong Lewis acid like tris(pentafluorophenyl)borane. This process involves the formation of an enamine intermediate, which then undergoes electrophilic silylation. While this compound lacks β-hydrogens on the silicon atom, this type of reactivity highlights the potential for related transformations involving the dimethylamino substituents under strongly acidic conditions.
Hydro-defluorination Catalysis Initiated by Silylium (B1239981) Ions
The activation of carbon-fluorine (C-F) bonds, known for their high bond dissociation energies, is a significant challenge in synthetic chemistry. Highly electrophilic silylium ions have emerged as potent catalysts for the hydro-defluorination (HDF) of C(sp³)-F bonds. The silylium ion derived from this compound, the tris(dimethylamino)silylium ion, has been identified as an initiator for such catalytic HDF reactions. researchgate.net
The general mechanism for silylium-catalyzed HDF involves the silylium ion acting as a powerful fluoride abstractor. ornl.govrsc.org This process is particularly effective for aliphatic C-F bonds. nih.gov The catalytic cycle is understood to proceed through the following key steps:
Fluoride Abstraction: The highly Lewis acidic silylium ion ([R₃Si]⁺) abstracts a fluoride anion from the organic substrate, generating a carbocation intermediate and a stable fluoro-silane.
Hydride Transfer: A stoichiometric hydrosilane reagent (e.g., Et₃SiH) then delivers a hydride to the carbocation, forming the C-H bond and regenerating the silylium ion catalyst.
This process is facilitated by the formation of the very strong Si-F bond, which provides a thermodynamic driving force for the reaction. Computational studies, such as those using density functional theory (DFT), have provided atomistic insights into the HDF mechanism, confirming the dual role of a cationic silylium species for defluorination and a neutral silane (B1218182) for hydride addition. ornl.govrsc.org
The catalytic activity of these systems is often dependent on the nature of the counter-anion. Weakly coordinating anions, such as halogenated carboranes ([HCB₁₁H₅X₆]⁻), are crucial for maintaining the high electrophilicity and reactivity of the silylium cation. ornl.govrsc.org Research has shown that these silylium-carborane salts can function as long-lived catalysts for the HDF of various substrates, including those with trifluoromethyl groups, under mild conditions. nih.gov
General Reactivity of N-Silylated Amines in Catalysis
N-silylated amines, or silylamines, are versatile compounds in chemical synthesis, serving as both substrates and key intermediates in a variety of catalytic reactions. Their distinct electronic properties, which differ from their non-silylated counterparts, enable unique reactivity profiles. rsc.orgsemanticscholar.org The facile cleavage of the Si-N bond upon reaction completion is another advantageous feature, allowing for the easy release of the free amine product. rsc.orgrsc.org Catalytic routes to N-silylamines generally fall into three main categories: dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. rsc.orgsemanticscholar.orgrsc.org
Dehydrocoupling Processes
The cross-dehydrocoupling of amines and silanes is an atom-economical method for forming Si-N bonds, with dihydrogen (H₂) as the only byproduct. rsc.org This transformation can be catalyzed by a wide range of elements, including main group metals. rsc.org
A prominent catalyst for this process is the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.org It effectively catalyzes the dehydrocoupling of various primary and secondary amines with silanes. The proposed mechanism involves the activation of the Si-H bond by the borane, likely forming a frustrated Lewis pair (FLP) or a borohydride intermediate, which then facilitates the reaction with the N-H bond of the amine.
The reaction is applicable to a broad scope of substrates, including anilines, diarylamines, and carbazoles, with various silanes. rsc.org
| Catalyst | Amine Substrate | Silane Substrate | Product Yield (%) | Reference |
| B(C₆F₅)₃ (5 mol%) | bis(4-tolyl)amine | Ph₂MeSiH | 95 | rsc.org |
| B(C₆F₅)₃ (1 mol%) | bis(4-tolyl)amine | Ph₂MeSiH | 73 | rsc.org |
| B(C₆F₅)₃ (1 mol%) | Carbazole | Et₃SiH | 83-97 | rsc.org |
| B(C₆F₅)₃ (1 mol%) | Electron-deficient anilines | Various | 88-97 | rsc.org |
Transition metal complexes, such as those based on iridium, have also been developed for the catalytic cross-dehydrogenative coupling of secondary amines with hydrosilanes, affording a wide variety of N-silylamines under mild conditions. acs.org
Hydrosilylation Reactions
The hydrosilylation of imines presents another major pathway to N-silylated amines, which can then be hydrolyzed to furnish the corresponding free amines. chemistryviews.orgresearchgate.net This reduction method is a valuable alternative to traditional hydrogenation or transfer hydrogenation. rsc.org Catalysts for this reaction span from main-group compounds to transition metal complexes.
Lewis acidic main-group compounds, such as aluminum complexes and B(C₆F₅)₃, have proven effective. rsc.orgchemistryviews.org The mechanism is believed to involve the activation of the imine by the Lewis acid, followed by the nucleophilic attack of the hydride from the silane. In some cases, the silane itself is activated by the catalyst. rsc.org
A variety of imines can be successfully hydrosilylated using different organosilanes, demonstrating the broad applicability of this method. rsc.orgrsc.org
| Catalyst | Imine Substrate | Silane Substrate | Amine Yield (%) | Reference |
| B(C₆F₅)₃ | Benzaldimines & Ketimines | PhMe₂SiH | 57-96 | rsc.org |
| Ca(NTf₂)₂/KPF₆ | (Benzylidene)phenylamine | PhSiH₃ | Quantitative | rsc.org |
| Ca(NTf₂)₂/KPF₆ | Naphthyl-derived imine | PhSiH₃ | 82 | rsc.org |
| Ca(NTf₂)₂/KPF₆ | Methoxy-substituted imines | PhSiH₃ | 66-99 | rsc.org |
Dealkenylative Coupling Mechanisms
Dealkenylative coupling of amines with vinylsilanes represents a distinct strategy for the synthesis of N-silylamines. In this reaction, a C=C double bond in the vinylsilane is cleaved, and a Si-N bond is formed, with the concurrent release of an olefin. nih.gov
Ruthenium hydride complexes have been shown to catalyze the N-silylation of both primary and secondary amines with various substituted vinylsilanes. nih.gov The vinylsilane serves a dual role as both the silylating agent and a hydrogen acceptor. The proposed mechanism, supported by deuterium labeling experiments, involves the catalytic cycle of the ruthenium complex. This method provides an attractive route for silylamine synthesis. nih.gov
The silylative coupling of olefins with vinyl-substituted organosilicon compounds is a highly efficient method for creating stereodefined alkenylsilanes, which are valuable intermediates for further chemical transformations. rsc.org
Theoretical and Computational Chemistry of Silylamine Systems
Ab Initio Calculations for Reaction Pathways
Ab initio molecular orbital methods provide a foundational approach for investigating reaction mechanisms by solving the Schrödinger equation without empirical data. These calculations are crucial for determining the geometries of reactants, transition states, and products, as well as for calculating reaction heats and barrier heights. researchgate.net
Ab initio calculations are instrumental in exploring various potential dissociation pathways of silicon-containing compounds. By computing the potential energy surface, researchers can identify the most energetically favorable routes for molecular fragmentation. For instance, studies on ethynylsilane have used ab initio methods to investigate different dissociation mechanisms. wayne.edu The calculations involve optimizing the geometries of reactants, transition states, and products at various levels of theory, such as HF/3-21G and HF/6-31G, and then refining the energies using higher-level methods like MP4SDTQ/6-31G. wayne.edu
For silylamine systems, a primary dissociation pathway involves the homolytic cleavage of the Si-N bond. The energetic favorability of this and other pathways, such as C-H or N-C bond cleavage within the dimethylamino ligands, can be systematically compared. The relative energies of the resulting radical species determine the most likely dissociation products under specific conditions. While direct data for Tris(dimethylamino)silylamine is sparse, analogous studies on other organosilicon compounds show that Si-H bonds have dissociation energies in the range of 84-104 kcal/mol. gelest.com The strength of the Si-N bond is a key factor, and its dissociation is a fundamental step in many chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.
A critical aspect of understanding reaction kinetics is the determination of the activation energy, or barrier height, which separates reactants from products. Ab initio methods are employed to locate the transition state structure on the potential energy surface and calculate its energy relative to the reactants. uctm.edu For example, in the rearrangement reactions of silylmethanol, the barriers for a silyl (B83357) group migration (Brook rearrangement) and a hydroxyl group migration were computed to be 348.2 and 240.9 kJ/mol, respectively, at the G2(MP2) level of theory. researchgate.net
These calculations provide quantitative predictions of reaction rates, which are essential for modeling chemical processes. matlantis.com In the context of this compound, determining the activation barriers for ligand dissociation or surface reactions is vital for optimizing its use as a precursor in materials science. The calculation of these barriers often includes zero-point energy corrections and the use of harmonic vibrational frequencies to ensure accuracy. wayne.edu The complexity of these reactions often necessitates advanced computational techniques to explore the full reaction landscape and identify the lowest energy pathways. nih.govsquarespace.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure of molecules and materials. youtube.com It offers a balance between accuracy and computational cost, making it suitable for investigating large systems and complex processes, including those involving silylamines.
DFT is particularly effective for modeling the interaction of molecules with surfaces, a critical aspect of ALD and CVD applications where silylamine precursors are used. youtube.com Studies have been conducted on the adsorption of various molecules, including alkylsilanes and hafnium alkylamines, on surfaces like silicon, silicon dioxide, and gold. researchgate.netresearchgate.net
The adsorption energy is calculated by subtracting the total energies of the isolated surface (slab) and the gas-phase molecule from the total energy of the adsorbed system. youtube.com A negative value indicates a favorable, exothermic adsorption process. ijcce.ac.ir For example, DFT calculations for tetrakis(dimethylamino) hafnium on Si-H surfaces have been used to identify possible reaction pathways for hydrogen removal, a key step in film deposition. researchgate.net These calculations help determine the most stable adsorption sites and configurations, providing molecular-level understanding of surface chemistry. mdpi.com
Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are crucial in understanding the behavior of silylamines. baranlab.orgyoutube.com The distinct electronic properties of N-silylamines, arising from the interaction between the nitrogen lone pair and silicon's d-orbitals or σ* orbitals, lead to unique reactivity compared to their non-silylated counterparts. rsc.org
DFT is an excellent tool for analyzing these effects by visualizing molecular orbitals and quantifying their interactions. For example, DFT can elucidate how the geometry of this compound, specifically the orientation of the dimethylamino groups, affects the electron density at the silicon and nitrogen atoms. This, in turn, influences the molecule's Lewis basicity and its reaction pathways. Computational studies can reveal how stereoelectronic factors stabilize or destabilize transition states, thereby controlling reaction rates and selectivity. nih.gov
The bond dissociation energy (BDE) is a fundamental thermochemical quantity that measures the strength of a chemical bond. ucsb.edu DFT provides a reliable method for calculating BDEs, which are essential for predicting the thermal stability and decomposition pathways of precursors like this compound. The BDE is typically calculated as the enthalpy change of the homolytic cleavage of a specific bond. nih.gov
Numerous studies have benchmarked the performance of various DFT functionals for calculating BDEs. nih.govresearchgate.netnih.gov For silicon compounds, functionals such as M06-2X, M05-2X, and CAM-B3LYP have shown high accuracy when paired with appropriate basis sets. nih.govresearchgate.net The calculated BDE for the Si-N bond in silylamine precursors is critical for understanding their behavior in deposition processes. A lower Si-N BDE might suggest decomposition at lower temperatures, which can be advantageous for certain applications. Experimental data shows that Si-C bonds are generally as strong as or stronger than analogous C-C bonds, while Si-H bonds are slightly weaker than C-H bonds. gelest.com DFT calculations allow for the systematic investigation of how different substituents on the silicon and nitrogen atoms influence the Si-N bond strength. researchgate.net
Electronic Structure and Bonding Analysis of Silylamine Systems
The electronic structure and bonding in silylamines, such as this compound, are distinct from their carbon analogues, like tertiary amines. This difference primarily arises from the involvement of silicon's valence orbitals and the nature of the silicon-nitrogen bond. Computational and theoretical studies, particularly on the model compound trisilylamine (B1208238) (N(SiH₃)₃), provide significant insights into the nuanced electronic interactions that govern the geometry and reactivity of these systems. Key aspects of this include the debated contribution of silicon d-orbitals, the significant role of negative hyperconjugation, and the pronounced polarity of the N-Si bond.
Contributions of Silicon d-orbitals in Electron Delocalization
The hypothesis of pπ→dπ bonding, where the nitrogen lone pair (p-orbital) delocalizes into vacant d-orbitals on the silicon atoms, has long been used to explain the planar geometry observed in some silylamines, like trisilylamine. However, modern theoretical analyses suggest a more complex picture.
N→σ* Negative Hyperconjugation Effects
A more significant factor in the electron delocalization within silylamine systems is negative hyperconjugation. umn.edu This interaction involves the donation of electron density from the nitrogen atom's lone pair orbital (n) into the antibonding sigma orbitals (σ) of the adjacent silicon-substituent bonds (e.g., Si-H in trisilylamine or Si-N in this compound). This n(N)→σ(Si-X) interaction is a key element in stabilizing the molecule. umn.eduscispace.com
| Compound | Delocalization Energy (kcal/mol) | Primary Delocalization Mechanisms |
|---|---|---|
| Trisilylamine | -18.5 | n(N)→σ(Si-H) Negative Hyperconjugation, pπ→dπ Bonding |
| Trimethylamine | -23.9 | n(N)→σ(C-H) Negative Hyperconjugation |
Polarity of N-Si Bonds
The nature of the nitrogen-silicon bond is fundamentally influenced by the difference in electronegativity between the two atoms. Silicon is significantly less electronegative (1.90 on the Pauling scale) than carbon (2.55) and nitrogen (3.04). Consequently, the N-Si bond is considerably more polar than the N-C bond. umn.eduscispace.com
This high polarity results in a substantial partial positive charge on the silicon atoms and a partial negative charge on the nitrogen atom. Natural population analyses confirm this charge distribution. umn.edu Theoretical models have shown that this polarity has profound structural implications. In trisilylamine, the significant electrostatic repulsion between the positively charged silyl groups is a primary reason for its observed planar geometry, as this arrangement maximizes the distance between them. umn.edu This electrostatic repulsion model provides a compelling alternative to the traditional pπ→dπ bonding explanation for the planarity of N(SiH₃)₃. umn.edu
| Bond | Atom 1 Electronegativity (Pauling) | Atom 2 Electronegativity (Pauling) | Electronegativity Difference | Resulting Bond Character |
|---|---|---|---|---|
| N-Si | 3.04 (N) | 1.90 (Si) | 1.14 | Highly Polar Covalent |
| N-C | 3.04 (N) | 2.55 (C) | 0.49 | Polar Covalent |
Applications of Tris Dimethylamino Silylamine in Advanced Materials Synthesis
Precursor in Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD)
Tris(dimethylamino)silylamine, often abbreviated as TDMAS, is utilized as a silicon precursor in atomic layer deposition (ALD) and plasma-enhanced atomic layer deposition (PEALD) processes. These techniques are fundamental in the manufacturing of microelectronic devices, where they are used to create ultrathin, uniform, and conformal films. google.com PEALD, in particular, is gaining attention for its advantages, including lower deposition temperatures and the ability to use a wider variety of precursors and plasma gases like N₂, N₂/H₂, and NH₃. nih.govaip.org
Deposition of Silicon Nitride (SiNₓ) Thin Films
This compound is employed in the PEALD of silicon nitride (SiNₓ) thin films, which are crucial materials in semiconductor devices for applications such as gate spacers and encapsulation layers. sigmaaldrich.comresearchgate.net The first use of TDMAS for SiNₓ ALD was reported in 2008, using a remote inductively coupled nitrogen-forming gas plasma. nih.govsigmaaldrich.com While successful, these initial films contained 5–10 atomic % carbon impurities, which could potentially compromise film quality. nih.gov
Subsequent research has focused on optimizing the PEALD process to improve film properties. For instance, studies have investigated the use of TDMAS with a forming gas (5% H₂–95% N₂) reactant plasma. researchgate.net In one study, self-limiting growth was observed in the substrate temperature range of 50°C to 150°C, with a growth per cycle (GPC) saturating at approximately 0.034 nm/cycle. researchgate.net However, at temperatures above 150°C, the growth became non-self-limiting, suggesting the onset of chemical vapor deposition-like side reactions. researchgate.net Despite challenges with impurities and process windows, TDMAS remains a significant organosilane precursor for SiNₓ deposition. sigmaaldrich.com
Deposition of Silicon Oxide (SiOₓ) Thin Films
This compound is a valuable precursor for depositing silicon oxide (SiOₓ) thin films, which are essential dielectrics in microelectronics. mdpi.com It can be used in both thermal ALD and PEALD processes with various oxidants, including ozone (O₃), oxygen plasma, and hydrogen peroxide (H₂O₂). google.commdpi.comresearchgate.net
In thermal ALD, TDMAS has been used with ozone to deposit SiOₓ films at temperatures ranging from 400 to 700°C. researchgate.net A self-limiting growth rate of about 0.9 Å/cycle was achieved at temperatures up to 600°C, yielding excellent step coverage. researchgate.net However, at 700°C, thermal decomposition of the precursor led to a significant increase in growth rate and impurity incorporation. researchgate.net When using hydrogen peroxide as the oxidant, SiOₓ ALD is viable at temperatures above 450°C, with growth rates varying from 0.8 Å/cycle at 150°C to 1.8 Å/cycle at 550°C. google.comgoogle.com
PEALD offers a route to deposit SiOₓ films from TDMAS at lower temperatures. mdpi.com Studies have investigated the deposition at 150°C using an oxygen plasma. mdpi.com The properties of the resulting films are highly dependent on process parameters such as plasma oxidation time and the composition of the plasma gas. mdpi.com For example, using TDMAS with ozone, high-quality SiO₂ films with excellent interfacial properties have been deposited at temperatures between 100°C and 300°C. epa.gov
Influence of Process Parameters on Film Growth and Purity
The characteristics of films deposited using this compound are strongly influenced by various process parameters.
For Silicon Nitride (SiNₓ) PEALD , substrate temperature is a critical factor. In studies using TDMAS and a forming gas plasma, the process exhibits a self-limiting growth window between 50°C and 150°C. researchgate.net Above this range, the growth per cycle increases with the TDMAS exposure time, indicating a loss of ALD-type growth. researchgate.net Higher deposition temperatures and plasma power can, however, lead to improved film properties such as lower leakage current and better etch resistance. researchgate.net For instance, high-quality SiNₓ films have been obtained at 350°C, exhibiting high density (2.4 g/cm³) and low wet etch rates. sigmaaldrich.com
For Silicon Oxide (SiOₓ) ALD/PEALD , temperature also plays a crucial role. In thermal ALD with ozone, the optimal temperature is around 600°C to avoid precursor decomposition. researchgate.net In PEALD at a lower temperature of 150°C, the plasma oxidation time and atmosphere composition are key. mdpi.com Increasing the plasma oxidation time in pure O₂ was found to result in a higher proportion of retained carbon and nitrogen in the film. mdpi.com Conversely, shorter oxidation times and the use of an O₂ + Ar plasma mixture favored the formation of purer SiOₓ films. mdpi.com The pulse time of the TDMAS precursor also affects the growth per cycle, with studies showing an increase in growth rate with longer pulse times up to a saturation point. mdpi.com
The table below summarizes the effect of key process parameters on film deposition.
| Parameter | Film Type | Effect | Source(s) |
| Deposition Temperature | SiNₓ | Self-limiting growth at 50-150°C; non-limiting >150°C. Higher temps can improve electrical properties. | researchgate.net |
| SiOₓ | Thermal ALD with O₃ optimal at ~600°C. PEALD viable at 150°C. Growth rate generally increases with temperature. | mdpi.comresearchgate.netepa.gov | |
| Plasma Parameters | SiNₓ | Higher plasma power can improve film density and etch resistance. | researchgate.net |
| (Power, Time, Gas) | SiOₓ | Shorter oxidation times and O₂+Ar plasma favor purer films. Longer O₂ plasma time can increase C and N impurities. | mdpi.com |
| Precursor Exposure Time | SiNₓ | Longer exposure required for saturation at higher temperatures within the ALD window. | researchgate.net |
| SiOₓ | Growth per cycle increases with pulse time up to saturation. | mdpi.com |
Comparison with Other Silicon Precursors in ALD/PEALD
This compound is one of several silicon precursors used for ALD and PEALD, and its performance is often compared with others, such as chlorosilanes, and other aminosilanes like Bis(tert-butylamino)silane (BTBAS) and Trisilylamine (B1208238) (TSA).
Compared to chlorosilanes , aminosilanes like TDMAS are chlorine-free, which is a significant advantage as chlorine incorporation in the film can be detrimental. researchgate.net However, chlorosilanes often exhibit enhanced growth per cycle and better conformality in high-aspect-ratio structures, though they may result in lower film density and wet etch resistance. sigmaaldrich.com
Among aminosilanes , TDMAS was the first to be used for SiNₓ ALD. sigmaaldrich.com It is often compared to BTBAS. While both are organosilanes, they can lead to films with different characteristics. For example, high-quality SiNₓ has been deposited with BTBAS and N₂ plasma. sigmaaldrich.com For SiOₓ deposition with ozone, TDMAS generally requires higher deposition temperatures than precursors with fewer dimethylamino groups, like Bis(dimethylamino)silane (BDMAS). mdpi.com The three dimethylamino groups in TDMAS can be more difficult to remove completely, sometimes leading to residual carbon and nitrogen impurities, which may necessitate plasma assistance for cleaner films.
In comparison with heterosilanes like Trisilylamine (TSA), which are both carbon- and chlorine-free, TDMAS is an organosilane precursor. aip.orgsigmaaldrich.com TSA can achieve very high growth rates (e.g., up to 2.1 Å/cycle) for SiNₓ and produces films with low wet etch rates. sigmaaldrich.com Organosilanes like TDMAS typically have lower growth-per-cycle but can produce films with extremely low wet etch rates, sometimes even lower than those achieved with high-temperature LPCVD. sigmaaldrich.com
The following table provides a comparative overview of different silicon precursors.
| Precursor Class | Example(s) | Advantages | Disadvantages | Source(s) |
| Aminosilanes | This compound (TDMAS) , BTBAS | Chlorine-free; can produce films with very low wet etch rates. | Carbon and nitrogen impurities can be a challenge; may require plasma for complete ligand removal; lower GPC than heterosilanes. | nih.govsigmaaldrich.com |
| Chlorosilanes | SiH₂Cl₂, Si₂Cl₆ | Cost-effective; good thermal stability; enhanced GPC and conformality. | Chlorine contamination; by-products can be corrosive; films may have lower density. | nih.govsigmaaldrich.com |
| Heterosilanes | Trisilylamine (TSA) | Chlorine- and carbon-free; high GPC; high reactivity. | Can be thermally sensitive; may require specific plasma conditions for optimal results. | aip.orgsigmaaldrich.com |
Fabrication of Porous Ceramics and Gels
Beyond thin film deposition, this compound is a valuable molecular precursor in the chimie douce (soft chemistry) or sol-gel synthesis of porous materials, specifically silicon-based gels and ceramics. This approach allows for the creation of materials with high surface areas and controlled pore structures under mild reaction conditions.
Preparation of Mesoporous Silicon Diimide Gels
This compound, referred to as TDSA in this context, is used in the preparation of high-surface-area mesoporous silicon diimide gels. acs.org These gels are synthesized through the acid-catalyzed ammonolysis of the precursor. acs.orgresearchgate.net The process typically involves reacting this compound with ammonia (B1221849) in a solvent like THF, which results in a translucent, semi-rigid gel. researchgate.net
The resulting gel, with a general formula of Si(NH)ₓ(NH₂)y(NMe₂)z, possesses a highly cross-linked structure. acs.orgresearchgate.net Physisorption analysis reveals that these gels exhibit a mesoporous structure with a high surface area, which can be in the range of 1032 m²/g, and a narrow pore size distribution, typically between 5 and 12 nm. acs.org
These silicon diimide gels serve as precursors for producing amorphous silicon nitride (Si₃N₄) ceramics. researchgate.net Pyrolysis of the gel at high temperatures, such as 1000°C under an ammonia flow, converts it into a mesoporous amorphous silicon nitride material. acs.orgresearchgate.net A key advantage of this method is the ability to produce silicon nitride free from carbon contamination, as the dimethylamino groups are removed during the ammonolysis and subsequent pyrolysis steps. researchgate.netresearchgate.net The final ceramic material retains a mesoporous structure with a high surface area. researchgate.net
Synthesis of Microporous Silicon Oximide Gels and Conversion to Silicon Oxynitride Glass
A significant application of this compound is in the synthesis of microporous silicon oximide gels. These gels are produced through a formamide-based aminolysis of this compound. researchgate.netrsc.orgrsc.org The resulting gel possesses a high surface area and a microporous structure. rsc.orgrsc.orgresearchgate.net
The reaction, conducted in N,N-dimethylformamide with formamide (B127407) at a 1:2 molar ratio at 50°C, yields a gel primarily composed of oximino silicon networks. researchgate.net This silicon oximide gel can then be converted into a silicon oxynitride-based glass through pyrolysis. When heated to 1000°C under a nitrogen atmosphere, the gel transforms into an amorphous, microporous glass. rsc.orgrsc.orgresearchgate.net This material is notable for its high Brunauer-Emmett-Teller (BET) surface area, measured at 195 m²/g, and its potential for applications requiring high adsorption selectivity. rsc.orgrsc.org
Table 1: Properties of Silicon Oximide Gel and Derived Silicon Oxynitride Glass
| Material | Synthesis Method | Pyrolysis Temperature (°C) | Resulting Material | BET Surface Area (m²/g) | Key Feature |
| Silicon Oximide Gel | Formamide-based aminolysis of this compound | N/A | Microporous Gel | 339 researchgate.net | High surface area researchgate.net |
| Silicon Oxynitride Glass | Pyrolysis of silicon oximide gel | 1000 rsc.orgrsc.org | Amorphous Microporous Glass | 195 rsc.orgrsc.org | High adsorption selectivity rsc.org |
Formation of Silicon Boron Imide Gels
This compound is also instrumental in the formation of silicon boron imide gels. These gels are synthesized via a catalytic ammonolysis of tris[tris(dimethylamino)silylamino]boron, a compound derived from this compound and boron trichloride. rsc.orgrsc.org The resulting silicon boron imide gel, with the general formula Si₃B(NH)ₓ(NH₂)y(NMe₂)z, exhibits a mesoporous structure. rsc.orgrsc.org
Upon pyrolysis at 1000°C under an ammonia flow, this gel is converted into an amorphous silicon boron nitride material. rsc.orgresearchgate.net These materials are characterized by their high surface area and a narrow pore size distribution, making them promising for applications in catalysis and as advanced ceramic precursors. rsc.orgresearchgate.net Research has demonstrated the creation of two distinct translucent silicon boron imide gels, both of which maintain their mesoporous structure even after heat treatment at 1000°C. researchgate.net
Table 2: Characteristics of Silicon Boron Imide Gels and Their Pyrolyzed Products
| Precursor | Gel Type | Gel Surface Area (m²/g) | Pyrolysis Product | Pyrolyzed Product Surface Area (m²/g) |
| 2-(dimethylamino)-4,6-di[tris(dimethylamino)silylamino]borazine | Si₂B₃(NH)ₓ(NH₂)y(NMe₂)z | 915 researchgate.net | Amorphous Silicon Boron Nitride | > 439 researchgate.net |
| 2,4,6-tris[tris(dimethylamino)silylamino]borazine | SiB(NH)ₓ(NH₂)y(NMe₂)z | 692 researchgate.net | Amorphous Silicon Boron Nitride | > 439 researchgate.net |
Role in Silicon-Based Polymer Synthesis
The utility of this compound extends to the synthesis of silicon-based polymers, where it functions both as a precursor and a crosslinking agent.
Precursor for Silicon Diimide Polymers
This compound is a key starting material for the production of silicon diimide polymers. researchgate.net The acid-catalyzed ammonolysis of this compound leads to the formation of a silicon diimide gel. researchgate.netrsc.org This process is a non-aqueous sol-gel technique that yields a high-surface-area, mesoporous silicon diimide xerogel. researchgate.netrsc.org This gel is a significant precursor for producing high-purity silicon nitride ceramics. rsc.orgacs.org The reaction with ammonia specifically leads to the creation of silicon nitride prepolymers. gelest.com
Crosslinking Agent in Polymer Production
In addition to being a precursor, this compound and its derivatives play a role as crosslinking agents in polymer production. For instance, boron-modified tris(trimethylsilylamino)silane, a related compound, is used to crosslink polysilazane polymers that have Si-H or N-H bonds. google.com This crosslinking enhances the properties of the resulting ceramic materials. Another related compound, tris(dimethylamino)phenylsilane, has been used as a crosslinking agent for silphenylene pressure-sensitive adhesives. nasa.gov
Emerging Applications in Specific Material Systems
Recent research has explored the use of this compound in novel applications, particularly in the field of energy storage.
Functionalized Silicon-Reinforced Separators for Energy Storage
Tris(dimethylamino)silane, a closely related compound, is utilized as a precursor to create functionalized silicon-reinforced separators for lithium-ion batteries. sigmaaldrich.com Battery separators are critical components that prevent direct contact between the electrodes while allowing for the transport of ions. researchgate.net The functionalization of these separators can significantly enhance the safety and performance of batteries. researchgate.net While the provided search results highlight the use of the related tris(dimethylamino)silane, the underlying principles of using silicon-based precursors for separator modification are relevant to the broader class of aminosilanes.
Silicon Source for Aluminum Silicate (B1173343) Deposition in Solar Cells
This compound, more formally known as Tris(dimethylamino)silane (TDMAS), serves as a critical silicon precursor in the synthesis of advanced materials for renewable energy applications, particularly in the fabrication of dye-sensitized solar cells (DSSCs). Its utility is pronounced in the atomic layer deposition (ALD) of aluminum silicate thin films, which enhance the performance of these photovoltaic devices.
The deposition of a thin, conformal layer of aluminum silicate onto the titanium dioxide (TiO₂) photoanodes of DSSCs has been shown to improve their power conversion efficiency. aip.org TDMAS, in conjunction with an aluminum precursor such as trimethylaluminum (B3029685) (TMA), is employed in a plasma-enhanced atomic layer deposition (PEALD) process to create these functional coatings. aip.orgresearchgate.net This method allows for precise, layer-by-layer growth of the aluminum silicate film, even at room temperature, which is advantageous for use with flexible materials. aip.orgbohrium.com
The underlying mechanism for the performance enhancement is attributed to several factors. The aluminum silicate layer can increase the adsorption of the sensitizing dye on the TiO₂ surface, leading to a higher short-circuit current density. aip.org Furthermore, the coating can act as a surface passivation layer, though research suggests that the primary benefit is not the reduction of charge recombination but rather the improved dye loading and potentially enhanced charge separation at the dye-TiO₂ interface. aip.org
Detailed Research Findings
Recent studies have elucidated the specifics of using TDMAS in the ALD process for solar cell applications. A room-temperature PEALD technique has been developed that utilizes a sequential exposure of the TiO₂ substrate to TDMAS and TMA, with plasma-excited humidified argon as the oxidizing agent. aip.orgresearchgate.net This process allows for the control of the silicon-to-aluminum atomic ratio in the deposited film by adjusting the precursor exposures. aip.org
Research has demonstrated that even a single cycle of aluminum silicate deposition can significantly improve the short-circuit current density of DSSCs. aip.org In one study, the application of an aluminum silicate film, in conjunction with sodium adsorption, increased the power conversion efficiency (PCE) of a DSSC from 5.99% to 7.42%. aip.org The deposition was carried out via room-temperature ALD with the number of cycles ranging from 1 to 20, corresponding to a film thickness of approximately 0.10 to 0.11 nm per cycle. aip.org
The growth characteristics of the aluminum silicate films have also been investigated. The growth per cycle (GPC) is dependent on the specific ALD process parameters. For instance, at room temperature, a GPC of about 0.28 nm/cycle has been reported when using a two-step adsorption process of TDMAS and TMA. aip.org In other room-temperature experiments, the GPC for aluminum silicate was found to be between 0.155 and 0.16 nm/cycle. aip.org
The resulting aluminum silicate films are typically amorphous and can be deposited as pinhole-free, conformal coatings. researchgate.net The composition of the film can be tailored; for example, a Si/Al atomic ratio of 2.4 has been achieved in films approximately 2.2 nm thick. aip.org
Data on this compound in Aluminum Silicate Deposition for Solar Cells
The following tables summarize key data from research on the application of this compound in the deposition of aluminum silicate for solar cells.
| Parameter | Value | Reference |
| Precursors | Tris(dimethylamino)silane (TDMAS), Trimethylaluminum (TMA) | aip.org |
| Oxidizing Agent | Plasma-excited humidified Argon | aip.orgaip.org |
| Deposition Temperature | Room Temperature (~25 °C) | aip.orgresearchgate.net |
| Substrate | TiO₂ Photoanode | aip.orgaip.org |
| ALD Parameter | Value | Reference |
| TDMAS Exposure | 3.43 x 10⁴ L (0.38 Pa for 12 s) | aip.org |
| TMA Exposure | 1.00 x 10⁵ L (0.38 Pa for 35 s) | aip.org |
| Growth per Cycle (GPC) | ~0.28 nm/cycle | aip.org |
| Alternate GPC | 0.10 - 0.11 nm/cycle | aip.org |
| Resulting Film Composition (Si/Al ratio) | ~2.4 | aip.org |
| Solar Cell Performance | Pristine | With Al-Silicate & Na Adsorption | Reference |
| Power Conversion Efficiency (PCE) | 5.99% | 7.42% | aip.org |
Coordination Chemistry and Ligand Properties of Silylamine Derivatives
Structural Elucidation of Metal-Silylamine Architectures
While numerous X-ray crystal structures of metal complexes containing various silylamide ligands have been determined, providing insight into their coordination geometries and bonding, capes.gov.brresearchgate.netrsc.org no published crystal structures of metal complexes featuring the Tris(dimethylamino)silylamine ligand could be identified. The structural characteristics of this specific class of compounds therefore remain unelucidated.
Characterization of Dimeric Silaguanidinium Species
The pursuit of stabilizing silylium (B1239981) ions has led to various strategies, yet π-stabilization through directly attached π-donor heteroatoms at the silicon center has remained a developing area. A significant advancement in this field is the generation of a dicationic species, [(Me2N)3Si+]2, through hydride abstraction from tris(dimethylamino)silane, (Me2N)3SiH. rsc.org This dication represents the formal dimer of the elusive silaguanidinium ion.
This dimeric silaguanidinium compound is notable for its scalability, as it can be synthesized on a gram scale. rsc.org Furthermore, it exhibits compatibility with common organic solvents. rsc.org Despite its relative stability, the compound is a potent electrophile. It readily participates in the electrophilic silylation of electron-rich aromatic compounds. rsc.orgdntb.gov.ua It has also been shown to initiate catalytic hydro-defluorination reactions. rsc.org The formation of this dimeric species underscores a novel approach to the structure and reactivity of silylium ions. dntb.gov.uaresearchgate.net
| Compound | Formula | Description | Key Reaction |
| Tris(dimethylamino)silane | (Me2N)3SiH | Precursor to the dimeric species | Hydride abstraction |
| Dimeric Silaguanidinium Ion | [(Me2N)3Si+]2 | Dicationic species | Electrophilic silylation |
Insights into Cage-Type Compounds
The reactivity of silylamine derivatives extends to the formation of complex cage structures. A notable example involves the reaction of this compound, H2NSi(NMe2)3, with poly(isopropyliminoalane), (HAlNiPr)6. This reaction yields a novel cage-type compound, tetrakis(isopropylimino)bis[tris(dimethylamino)silylamino]alane, with the formula H6Al6(NiPr)4[NSi(NMe2)3]2. researchgate.net
The molecular structure of this cage compound has been elucidated through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. researchgate.net While the specific details of the structural analysis are extensive, the formation of such a complex cage highlights the utility of this compound as a building block in inorganic synthesis. Other related research has explored the formation of dimeric cage molecules from lithium compounds of silyl (B83357) derivatives, indicating a broader trend of cage formation in this class of compounds. capes.gov.br
| Reactant 1 | Reactant 2 | Product (Cage Compound) | Formula of Cage Compound |
| This compound | Poly(isopropyliminoalane) | Tetrakis(isopropylimino)bis[tris(dimethylamino)silylamino]alane | H6Al6(NiPr)4[NSi(NMe2)3]2 |
Advanced Spectroscopic and Analytical Methodologies in Tris Dimethylamino Silylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of Tris(dimethylamino)silylamine in both solid and solution states.
Solid-state 29Si Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is an indispensable tool for characterizing the structure of silicon-based materials, such as silica (B1680970) gels modified with silylamines. When this compound is used to functionalize a silica surface, 29Si NMR can precisely determine the nature of the resulting surface species.
Table 1: Typical 29Si NMR Chemical Shifts for Silica Gel and Silylamine-Modified Surfaces This table provides representative chemical shift ranges for different silicon environments observed in solid-state 29Si CP-MAS NMR experiments on silica gels.
| Silicon Site Designation | Description | Typical Chemical Shift (δ) / ppm | Reference |
|---|---|---|---|
| Q² | Si(OSi)₂(OH)₂ (Geminal silanols on silica surface) | -90 to -92 | researchgate.net |
| Q³ | Si(OSi)₃(OH) (Single silanols on silica surface) | -100 to -102 | researchgate.netnih.gov |
| Q⁴ | Si(OSi)₄ (Siloxane network of silica) | -109 to -111 | researchgate.netnih.gov |
| T¹ | RSi(OSi)(NMe₂)₂ (Silylamine bonded via one oxygen) | -40 to -50 | |
| T² | RSi(OSi)₂(NMe₂) (Silylamine bonded via two oxygens) | -55 to -65 | |
| T³ | RSi(OSi)₃ (Silylamine bonded via three oxygens) | -65 to -75 |
Variable-temperature (VT) 1H NMR spectroscopy is a powerful method for investigating dynamic processes in molecules, such as conformational exchange or hindered rotation. ox.ac.uk In this compound, the dimethylamino groups [-N(CH₃)₂] can exhibit restricted rotation around the Si-N bonds, especially at lower temperatures. This restriction can lead to the two methyl groups being in chemically non-equivalent environments, resulting in separate signals in the 1H NMR spectrum.
At elevated temperatures, the rotation around the Si-N bonds becomes rapid on the NMR timescale, causing the two methyl environments to average. This results in a single, sharp signal for the dimethylamino protons. By monitoring the 1H NMR spectrum over a range of temperatures, researchers can observe the transition from slow exchange (two distinct peaks or one broad peak) to fast exchange (one sharp peak). mdpi.com The temperature at which the distinct signals merge, known as the coalescence temperature, allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational dynamics in solution. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for identifying chemical bonds and monitoring the progress of reactions involving this compound.
Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying the functional groups within a molecule by measuring the absorption of infrared radiation by specific chemical bonds. azom.com For this compound, the FTIR spectrum is characterized by distinct absorption bands corresponding to Si-N, N-C, and C-H vibrations.
This technique is particularly valuable for monitoring chemical transformations. nih.govives-openscience.eu For instance, in the hydrolysis of this compound to form silanols (Si-OH) and eventually siloxanes (Si-O-Si), FTIR can track the reaction progress in real-time. This is achieved by observing the decrease in the intensity of the Si-N stretching band and the concurrent appearance of a broad O-H stretching band from the silanol (B1196071) product and a strong Si-O-Si stretching band if condensation occurs. vt.edu
Table 2: Characteristic FTIR Absorption Frequencies for this compound and Related Groups This table outlines the principal infrared absorption bands used to identify and monitor the chemical compound and its reaction products.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH₃ | 2850 - 3000 |
| C-H Bend | -CH₃ | 1450 - 1470 |
| N-C Stretch | -N(CH₃)₂ | 1050 - 1250 |
| Si-N Stretch | Si-N | 900 - 950 |
| O-H Stretch (Product) | Si-OH | 3200 - 3700 (Broad) |
| Si-O-Si Stretch (Product) | Si-O-Si | 1000 - 1100 (Strong) |
Raman spectroscopy is a complementary vibrational technique that provides a chemical fingerprint of a material. naun.org It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for characterizing the covalent backbone of materials derived from this compound. spectroscopyonline.com While FTIR is ideal for observing polar functional groups, Raman spectroscopy provides detailed information about the Si-N framework and any Si-C or Si-Si bonds that might form in subsequent reactions.
In the context of material characterization, Raman spectroscopy can be used to assess the purity, uniformity, and crystalline structure of polymers or thin films synthesized using this compound as a precursor. researchgate.netnih.gov For example, in the formation of silicon nitride (Si₃N₄) or silicon carbonitride (SiCN) materials, Raman spectroscopy can identify the characteristic phonon modes of these phases, offering insights into the composition and quality of the final material.
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of this compound and can be used to elucidate its fragmentation pathways under specific conditions.
In studies involving the thermal or catalytic decomposition of related compounds like tris(dimethylamino)silane, time-of-flight mass spectrometry has been employed to identify the resulting products. nih.gov Such analyses reveal that dissociation can occur via specific pathways, for instance, leading to the formation of radicals and imines. nih.gov For this compound, mass spectrometry can confirm the compound's identity by matching the molecular ion peak to its calculated molecular weight. Furthermore, analysis of the fragmentation pattern in the mass spectrum can help deduce its structure and bond strengths. Predicted collision cross-section (CCS) values are also available, which are pertinent for advanced analyses using ion mobility-mass spectrometry. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts This table presents predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various ionized forms of this compound. Data sourced from PubChemLite. uni.lu
| Adduct Form | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.15300 | 141.0 |
| [M+Na]⁺ | 199.13494 | 147.1 |
| [M+NH₄]⁺ | 194.17954 | 148.4 |
| [M+K]⁺ | 215.10888 | 144.5 |
| [M-H]⁻ | 175.13844 | 142.6 |
Compound Index
Time-of-Flight Mass Spectrometry (ToF-MS) for Gas-Phase Product Analysis
Time-of-Flight Mass Spectrometry (ToF-MS) is a powerful tool for analyzing the gas-phase products generated from the decomposition or reaction of this compound. This technique is particularly valuable in studies related to chemical vapor deposition (CVD) and atomic layer deposition (ALD), where understanding the precursor's fragmentation pathways is crucial for process optimization.
In a typical ToF-MS setup, the gaseous species are ionized, often using a soft ionization method like vacuum ultraviolet (VUV) single-photon ionization to minimize fragmentation induced by the analysis method itself. The resulting ions are then accelerated into a field-free drift tube, and their time of flight to a detector is measured. Since the kinetic energy of all ions is the same, their velocity, and thus their time of flight, is dependent on their mass-to-charge ratio. This allows for the precise identification of the various chemical species present in the gas phase.
Research on the catalytic dissociation of this compound on hot tungsten and tantalum surfaces utilized ToF-MS with 10.5 eV VUV laser single-photon ionization to monitor the decomposition products. nih.gov This study successfully identified the formation of a methyl radical (•CH₃) and N-methyl methyleneimine (CH₂=NCH₃) as key products. nih.gov The ability of ToF-MS to detect these transient and reactive species provides invaluable data for elucidating the complex chemical reactions occurring at high temperatures.
The high resolution and sensitivity of ToF-MS also enable the detection of trace impurities and byproducts that could impact the quality of deposited thin films. copernicus.org For instance, the presence of dimethylamine (B145610) clusters has been successfully identified in the low pptv range using a specialized ToF-MS setup, highlighting the technique's capability in detailed gas-phase chemical analysis. copernicus.org
Thermogravimetric Analysis-Mass Spectrometry (TG-MS) for Thermal Decomposition Studies
Thermogravimetric Analysis-Mass Spectrometry (TG-MS) is a hyphenated technique that provides a comprehensive understanding of the thermal decomposition of this compound. openaccessjournals.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing the temperatures at which decomposition events occur. ekb.egprimescholars.com By coupling the TGA instrument to a mass spectrometer, the gaseous products evolved during each mass loss step can be identified in real-time. openaccessjournals.com
This combined approach is instrumental in determining the thermal stability of the precursor and identifying its decomposition pathways. For example, in a typical TG-MS experiment with a compound like this compound, the TGA curve would show distinct temperature ranges where mass loss occurs. The MS would simultaneously analyze the evolved gases at these temperatures, allowing for the correlation of specific decomposition products with each stage of the thermal breakdown.
The data obtained from TG-MS is crucial for defining the processing window for CVD and ALD applications, ensuring that the precursor is delivered to the substrate surface without significant premature decomposition in the gas phase.
Surface-Sensitive Spectroscopies
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding Environment in Thin Films
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for characterizing the elemental composition and chemical bonding environments of thin films deposited using this compound as a precursor. diva-portal.orgtsijournals.com XPS operates by irradiating the sample surface with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element and its specific chemical state, providing detailed information about the atomic composition and chemical bonds within the top 1-10 nanometers of the material. thermofisher.com
In the context of silicon nitride (SiNₓ) films grown from this compound, XPS is used to:
Determine Elemental Composition: Quantify the relative amounts of silicon, nitrogen, and any impurities such as carbon and oxygen. researchgate.net
Analyze Chemical Bonding: The high-resolution spectra of the Si 2p and N 1s core levels reveal the nature of the Si-N bonding. The binding energy difference between the Si 2p and N 1s peaks can confirm the formation of silicon nitride. researchgate.net
Assess Impurity Levels: XPS can detect and quantify unintentional incorporation of carbon and oxygen into the film, which can affect its electrical and optical properties. Studies have shown that increasing the deposition temperature can lead to a decrease in carbon, oxygen, and hydrogen impurity levels in SiNₓ films. researchgate.net
For example, in a study of SiNₓ films deposited via plasma-enhanced atomic layer deposition (PEALD) using a related precursor, XPS analysis showed that the films were more resistant to ambient oxidation when deposited at higher temperatures. researchgate.net Another study on SiNₓ films deposited from tris(diethylamino)chlorosilane utilized XPS to characterize the low carbon and hydrogen content of the resulting films. researchgate.net
| Element | Core Level | Typical Binding Energy Range (eV) in SiNₓ | Information Provided |
| Silicon | Si 2p | ~101-103 | Indicates Si-N bonding |
| Nitrogen | N 1s | ~397-399 | Indicates N-Si bonding |
| Carbon | C 1s | ~284-286 | Presence of organic residues/impurities |
| Oxygen | O 1s | ~531-533 | Surface oxidation or incorporated oxygen |
Electron Diffraction and Microscopy
Gas-Phase Electron Diffraction for Molecular Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds like this compound in their free, unperturbed state. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern, which consists of concentric rings, is recorded. The analysis of this pattern provides information about the internuclear distances and bond angles within the molecule.
While a specific GED study for this compound was not found in the search results, studies on structurally similar molecules provide valuable insights into what can be expected. For instance, a GED study of tris(methylsilyl)amine revealed a planar NSi₃ skeleton. rsc.org Similarly, the molecular structure of tris(trimethylsilyl)amine (B75434) was determined by GED to have coplanar Si-N bonds. rsc.orgresearchgate.net An electron diffraction study of gaseous tris(dimethylamino)chlorosilane (B79415) also provided detailed bond lengths and angles. electronicsandbooks.com
Based on these related studies, a GED analysis of this compound would be expected to provide precise measurements of the following structural parameters:
| Parameter | Expected Value Range |
| Si-N Bond Length | ~1.72 - 1.76 Å |
| N-C Bond Length | ~1.45 - 1.47 Å |
| Si-N-Si Bond Angle | Close to 120° (indicating planarity at the nitrogen atom) |
| C-N-C Bond Angle | ~110 - 115° |
This structural information is fundamental for understanding the reactivity and physical properties of the molecule.
Transmission Electron Microscopy (TEM) for Film Thickness and Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the thickness, morphology, and microstructure of thin films deposited from precursors like this compound. nist.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen of the material. The interaction of the electrons with the sample creates an image that can be magnified to reveal details at the nanoscale.
For thin films, cross-sectional TEM is particularly informative. A sample is prepared by cutting a thin slice perpendicular to the film surface, allowing for direct visualization of the film, the substrate, and the interface between them. This enables:
Precise Thickness Measurement: The thickness of the deposited film can be measured with high accuracy. researchgate.net
Conformality Assessment: In applications requiring the coating of complex, three-dimensional structures, TEM can be used to evaluate how well the film conforms to the underlying topography. For example, a study on SiNₓ PEALD films showed a conformal coverage of 95%–98% in a high-aspect-ratio trench structure. researchgate.net
Morphology and Crystallinity Analysis: TEM can reveal whether the film is amorphous, polycrystalline, or single-crystalline. It can also identify the presence of any defects, such as voids or grain boundaries.
Interfacial Layer Characterization: The interface between the film and the substrate can be examined for any interfacial layers, such as native oxides, that may have formed.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface topography and morphology of thin films deposited using this compound (TDMAS) as a precursor. This analysis provides essential insights into the quality, uniformity, and conformity of the deposited layers, which are vital for applications in microelectronics and protective coatings.
Research involving the plasma-enhanced atomic layer deposition (PEALD) of silicon oxide (SiOₓ) films from TDMAS demonstrates the utility of SEM in evaluating film morphology. mdpi.com In these studies, SEM micrographs are used to assess the surface of the films after deposition on substrates such as carbon steel. Observations have shown that while the PEALD process with TDMAS can produce continuous and conformal coatings, the final surface texture is often influenced by the initial state of the substrate. mdpi.com For instance, surface defects present on the substrate before deposition, including scratches and small pits from manufacturing and finishing processes, often remain evident on the coated surfaces due to the conformal nature of the film growth. mdpi.com
SEM is also employed to investigate the morphology of silicon carbonitride (SiCN) and silicon nitride (SiNₓ) films. researchgate.net For SiCN films grown by plasma-enhanced chemical vapor deposition (PECVD) using aminosilane (B1250345) precursors, SEM investigations have revealed morphologically homogenous, dense, and defect-free structures.
The key findings from SEM analyses in TDMAS-related research are summarized in the table below.
Table 1: Summary of SEM Findings for Films Derived from Aminosilane Precursors
| Film Material | Deposition Method | Precursor | Key SEM Observations | Reference(s) |
|---|---|---|---|---|
| Silicon Oxide (SiOₓ) | PEALD | Tris(dimethylamino)silane | Continuous and conformal film growth. Substrate defects (scratches, pits) remain visible post-deposition due to the "mold effect". | mdpi.com |
Advanced Analytical Techniques for Reaction Kinetics and Mechanisms
Understanding the complex reaction kinetics and mechanisms during film deposition from TDMAS, particularly in plasma-based processes, requires sophisticated in situ analytical techniques. These methods provide real-time data on gas-phase species and surface chemical states, which are crucial for optimizing deposition processes and controlling film properties.
Optical Emission Spectroscopy (OES) is a non-intrusive diagnostic tool used to identify the excited species present in a plasma environment. pppl.gov By analyzing the light emitted from the plasma, OES provides valuable information about the types of radicals and ions generated from the precursor and reactant gases. pppl.gov This information is fundamental to understanding the gas-phase chemistry that leads to film deposition.
While specific OES studies focusing exclusively on TDMAS plasmas are not extensively detailed in the available literature, the analysis of similar aminosilane precursors in plasma-enhanced deposition processes illustrates the methodology's capabilities. For instance, in the PEALD of silicon dioxide from bis(diethylamino)silane (B1590842) (BDEAS), OES has been used to detect excited fragments such as OH, CN, and NH*. acs.org The presence of these species helps in formulating a proposed reaction mechanism, indicating that volatile byproducts containing these fragments are released from the surface and subsequently excited in the plasma. acs.org
In studies of silicon nitride deposition using silane (B1218182) (SiH₄) and ammonia (B1221849) (NH₃) plasmas, OES has been used to correlate plasma chemistry with final film properties. fraunhofer.de The emission intensities of species like Si (at 288 nm) and NH (at 336 nm) are monitored, and the ratio of these intensities (ISi/INH) has been shown to correlate with the refractive index of the deposited SiNₓ layer. fraunhofer.de This demonstrates the power of OES in process monitoring and control. A similar approach would be applicable to TDMAS-based processes to identify key reactive species derived from the precursor, such as SiH, NH, and CN*, and to understand how their relative concentrations are affected by plasma parameters like power and gas composition.
Table 2: Representative Emissive Species Detected by OES in Related Silane/Amine Plasma Processes | Precursor/Reactant System | Detected Emissive Species | Significance | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Bis(diethylamino)silane (BDEAS) / O₂ | OH, CN, NH* | Indicates gas-phase reactions of desorbed byproducts, aiding in mechanism elucidation. | acs.org | | Silane (SiH₄) / NH₃ | Si, NH | Ratio of emission intensities (ISi/INH) correlates with the film's refractive index. | fraunhofer.de | | Trisilylamine (B1208238) / NH₃ | H, NH, SiH | Used to quantitatively analyze re-deposition species and optimize the N/Si ratio in the film. | researchgate.net |
High-Resolution X-ray Photoemission Spectroscopy (HR-XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and, more importantly, the chemical bonding states of atoms on a material's surface. researchgate.net By analyzing the binding energies of core-level photoelectrons (e.g., Si 2p, C 1s, N 1s, O 1s), HR-XPS provides direct evidence of the surface reactions that occur during each step of a deposition process.
In the context of TDMAS research, HR-XPS has been instrumental in elucidating the surface chemistry of films grown by PEALD. Studies on SiOₓ deposition from TDMAS reveal how different oxidant plasmas alter the resulting film's chemical structure. mdpi.com When a pure oxygen plasma is used, HR-XPS analysis of the Si 2p core-level spectrum shows components corresponding to Si-O and Si₃N₄ bonds. mdpi.comresearchgate.net This indicates that under these conditions, nitrogen from the TDMAS precursor's dimethylamino ligands is incorporated into the film structure. mdpi.comresearchgate.net Conversely, when an argon-containing oxygen plasma is used, the Si 2p spectrum is fitted with Si-O and Si(OH) components, with no nitrogen detected in the film. mdpi.comresearchgate.net This suggests that in the presence of argon, surface radicals are passivated by hydroxyl (OH) groups instead. mdpi.comresearchgate.net
Further analysis of the C 1s peak in these films shows that carbon is bonded to oxygen and other carbon atoms. mdpi.com The presence of residual carbon is a common challenge with aminosilane precursors, and theoretical studies suggest that the complete dissociation of TDMAS on a hydroxylated surface is energetically unfavorable, which would lead to the incorporation of impurities. researchgate.net
HR-XPS is also used to monitor the initial stages of film growth. By tracking the intensity of the Si-O peak in the Si 2p spectra as a function of deposition cycles, researchers can study the nucleation and growth rate of SiO₂ on various underlying materials. aip.org For example, the growth per cycle (GPC) of SiO₂ from TDMAS has been shown to be influenced by the electronegativity of the substrate material during the initial cycles. aip.org
Table 3: High-Resolution XPS Findings for Films Deposited with this compound
| Core Level | Binding Energy (eV) Component | Assigned Chemical Bond/Species | Deposition Conditions | Significance | Reference(s) |
|---|---|---|---|---|---|
| Si 2p | ~103-104 | Si-O | O₂ Plasma | Confirms formation of silicon oxide backbone. | aip.org |
| Si 2p | - | Si-O and Si₃N₄ | Pure O₂ Plasma | Indicates nitrogen incorporation into the film from the precursor. | mdpi.comresearchgate.net |
| Si 2p | - | Si-O and Si(OH) | O₂ + Ar Plasma | Shows passivation of surface radicals by hydroxyl groups. | mdpi.comresearchgate.net |
Q & A
Q. What are the recommended methods for synthesizing Tris(dimethylamino)silylamine in laboratory settings?
this compound is synthesized via the reaction of dimethylamine with trichlorosilane under controlled conditions. Key steps include:
- Maintaining a temperature range of 0–5°C during the initial reaction phase to prevent side reactions.
- Using anhydrous solvents (e.g., toluene or hexane) to minimize hydrolysis.
- Distilling the product under reduced pressure to achieve high purity (>98%) . Note: Industrial-scale synthesis involves similar steps but optimizes reaction time and solvent recovery for cost efficiency .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling: Use inert atmosphere gloveboxes (N₂ or Ar) to prevent moisture exposure. Wear PPE (nitrile gloves, safety goggles) due to its corrosive nature .
- Storage: Keep in amber glass bottles at temperatures below 10°C, with desiccants to avoid hydrolysis. Ventilated storage cabinets are mandatory due to flammability risks .
- Waste disposal: Neutralize residues with dry ethanol before transferring to hazardous waste containers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H and ¹³C NMR: To confirm the absence of hydrolyzed byproducts (e.g., silanols). Peaks for dimethylamino groups appear at δ 2.2–2.5 ppm .
- FT-IR: Key absorption bands include Si-N stretches (820–860 cm⁻¹) and N-H absence (confirming purity) .
- Mass spectrometry (EI-MS): Molecular ion peaks at m/z 143.04 (C₆H₁₈BN₃) validate molecular weight .
Advanced Research Questions
Q. How can experimental design be optimized for atomic layer deposition (ALD) using this compound?
- Substrate pretreatment: Clean substrates (e.g., silicon wafers) with plasma etching to enhance precursor adsorption .
- Pulse parameters: Optimize precursor pulse duration (0.1–0.5 s) and purge times (5–10 s) to minimize gas-phase reactions.
- Temperature control: ALD at 250–300°C ensures complete ligand decomposition while avoiding Si-N bond instability . Data contradiction tip: Discrepancies in film thickness between studies often arise from variations in precursor purity or chamber pressure calibration .
Q. How can researchers resolve discrepancies in thermal stability data between this compound and its analogs (e.g., bis(diethylamino)silane)?
- Differential Scanning Calorimetry (DSC): Compare decomposition onset temperatures. This compound shows stability up to 280°C, while bis(diethylamino)silane degrades at 220°C due to weaker Si-N bonds .
- Thermogravimetric Analysis (TGA): Analyze mass loss profiles under N₂ vs. O₂ atmospheres to distinguish thermal vs. oxidative degradation pathways .
- Computational modeling: Use DFT calculations to compare bond dissociation energies (BDEs) of Si-N bonds in related compounds .
Q. What methodological approaches are recommended for studying the reactivity of this compound in cross-coupling reactions?
- In situ NMR monitoring: Track reaction intermediates (e.g., silyl ethers) in deuterated solvents .
- Catalyst screening: Test transition-metal catalysts (e.g., Pd or Ni complexes) for Si-C bond formation efficiency.
- Kinetic studies: Vary reactant stoichiometry (1:1 to 1:3) to identify rate-limiting steps .
Q. How can impurity profiles (e.g., chlorinated byproducts) be minimized during large-scale synthesis?
- Purification protocols: Implement fractional distillation with a high-efficiency column (≥20 theoretical plates) to separate chlorosilane impurities .
- Quality control: Use ICP-MS to detect trace metal contaminants (e.g., Fe or Al) from reactor materials, which can catalyze side reactions .
Tables for Comparative Analysis
| Property | This compound | Bis(diethylamino)silane | Diisopropylaminosilane |
|---|---|---|---|
| Thermal Stability (°C) | 280 | 220 | 200 |
| Volatility (mmHg, 25°C) | 0.5 | 1.2 | 0.8 |
| ALD Film Purity (%) | 99.9 | 98.5 | 97.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
